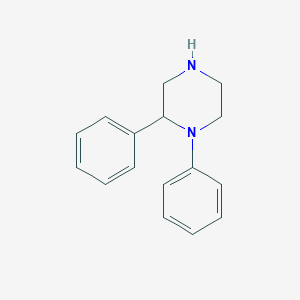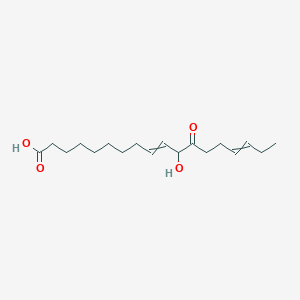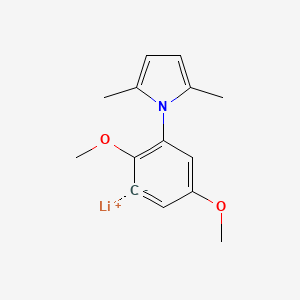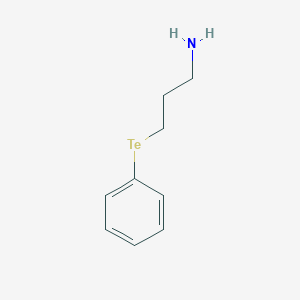
1-Propanamine, 3-(phenyltelluro)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, 3-(phenyltelluro)- is an organic compound that belongs to the class of amines It consists of a propanamine backbone with a phenyltelluro group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanamine, 3-(phenyltelluro)- can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanamine with phenyltellurium trichloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for 1-Propanamine, 3-(phenyltelluro)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanamine, 3-(phenyltelluro)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenyltelluro group to a tellurol group using reducing agents like sodium borohydride.
Substitution: The phenyltelluro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed:
Oxidation: Telluroxides, tellurones.
Reduction: Tellurol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propanamine, 3-(phenyltelluro)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress-related conditions.
Mécanisme D'action
The mechanism of action of 1-Propanamine, 3-(phenyltelluro)- involves its interaction with various molecular targets. The phenyltelluro group can undergo redox reactions, allowing it to act as an antioxidant by scavenging reactive oxygen species. Additionally, the compound can interact with proteins and enzymes, potentially modulating their activity through covalent bonding or redox reactions.
Comparaison Avec Des Composés Similaires
1-Propanamine, 3-(phenylseleno)-: Similar structure with a phenylseleno group instead of a phenyltelluro group.
1-Propanamine, 3-(phenylthio)-: Contains a phenylthio group instead of a phenyltelluro group.
1-Propanamine, 3-(phenylsulfonyl)-: Features a phenylsulfonyl group in place of the phenyltelluro group.
Uniqueness: 1-Propanamine, 3-(phenyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur and selenium analogs. Tellurium-containing compounds often exhibit higher reactivity and different redox behavior, making them valuable in specific chemical and biological applications.
Propriétés
Numéro CAS |
166830-87-1 |
|---|---|
Formule moléculaire |
C9H13NTe |
Poids moléculaire |
262.8 g/mol |
Nom IUPAC |
3-phenyltellanylpropan-1-amine |
InChI |
InChI=1S/C9H13NTe/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
Clé InChI |
RWVZLJNJCQKZQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Te]CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
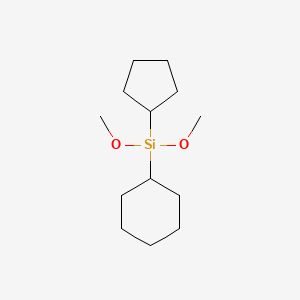
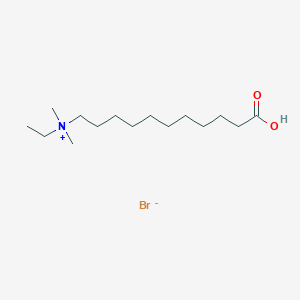
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
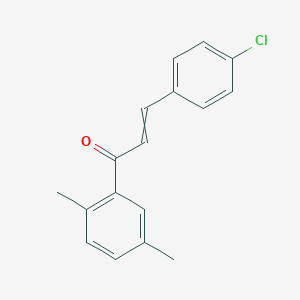
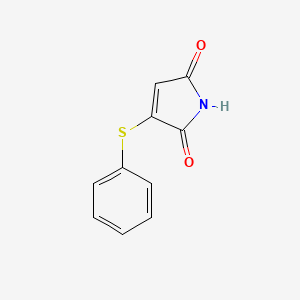
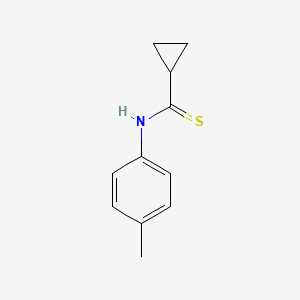
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
